molecular formula C13H19Cl3N2O2 B13740714 2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride CAS No. 20228-94-8

2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride

Cat. No.: B13740714
CAS No.: 20228-94-8
M. Wt: 341.7 g/mol
InChI Key: GYYUBTYMVVDGEP-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride typically involves the reaction of 2,6-dichlorophenyl isocyanate with 2-(diethylamino)ethanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include substituted amines, carboxylic acids, and various intermediate compounds that can be further utilized in organic synthesis .

Scientific Research Applications

2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique chemical structure.

    Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl chloride hydrochloride
  • 2-(Diethylamino)ethyl 2,3-dichlorocarbanilate hydrochloride
  • 2-(Diethylamino)ethyl 2,6-dichlorobenzoate hydrochloride

Uniqueness

2-(Diethylamino)ethyl 2,6-dichlorocarbanilate hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and other organic molecules .

Properties

CAS No.

20228-94-8

Molecular Formula

C13H19Cl3N2O2

Molecular Weight

341.7 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)carbamoyloxy]ethyl-diethylazanium;chloride

InChI

InChI=1S/C13H18Cl2N2O2.ClH/c1-3-17(4-2)8-9-19-13(18)16-12-10(14)6-5-7-11(12)15;/h5-7H,3-4,8-9H2,1-2H3,(H,16,18);1H

InChI Key

GYYUBTYMVVDGEP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-]

Origin of Product

United States

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